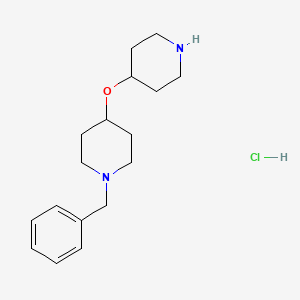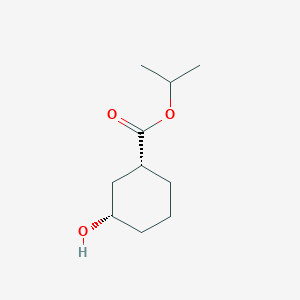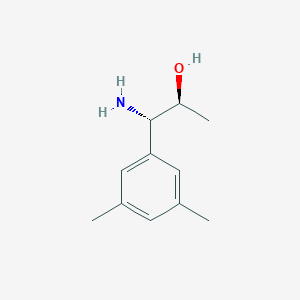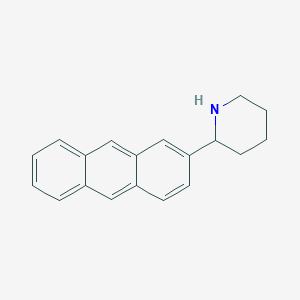
(3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Amino-3-(6-chloropyridin-2-yl)propanoic acid 2HCl is a chiral compound with a specific configuration at the amino acid center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid 2HCl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-chloropyridine-2-carboxylic acid.
Amidation: The carboxylic acid is converted to an amide using an appropriate amine under dehydrating conditions.
Reduction: The amide is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic methods to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated chromatography systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(6-chloropyridin-2-yl)propanoic acid 2HCl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloropyridine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
(S)-3-Amino-3-(6-chloropyridin-2-yl)propanoic acid 2HCl has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to natural amino acids.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid 2HCl involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence neurotransmitter pathways, particularly those involving glutamate receptors, due to its structural similarity to glutamate.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-3-(6-chloropyridin-2-yl)propanoic acid 2HCl: The enantiomer of the compound with different biological activity.
3-Amino-3-(6-bromopyridin-2-yl)propanoic acid: A similar compound with a bromine atom instead of chlorine.
3-Amino-3-(2-pyridyl)propanoic acid: A compound with a pyridine ring but without halogen substitution.
Uniqueness
(S)-3-Amino-3-(6-chloropyridin-2-yl)propanoic acid 2HCl is unique due to its specific chiral configuration and the presence of a chlorine atom, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
(3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-7-3-1-2-6(11-7)5(10)4-8(12)13/h1-3,5H,4,10H2,(H,12,13)/t5-/m0/s1 |
InChI Key |
POWTYSZZVAHVKA-YFKPBYRVSA-N |
Isomeric SMILES |
C1=CC(=NC(=C1)Cl)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Formylimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B13035548.png)
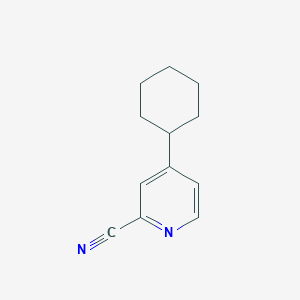
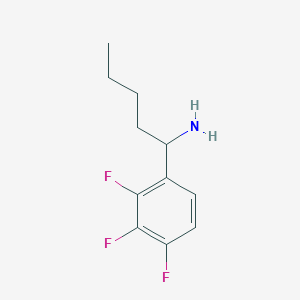
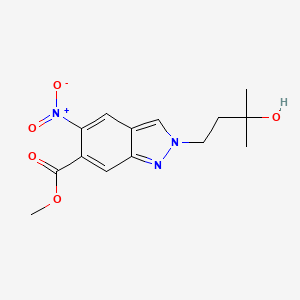
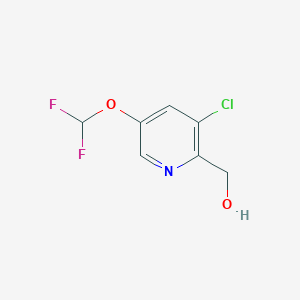
![Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[4.4]Nonane-4-Carboxylic Acid](/img/structure/B13035582.png)
![4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13035588.png)
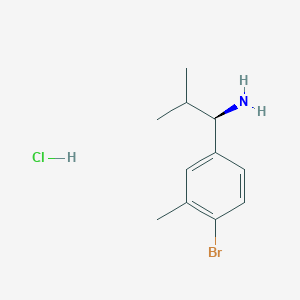
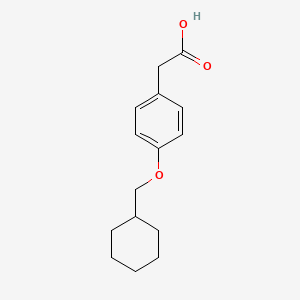
![(1S,2S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13035609.png)
